2-Aminoethane-1-sulfonyl fluoride

Catalog No.
S13830844
CAS No.
M.F
C2H6FNO2S
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethane-1-sulfonyl fluoride

Product Name

2-Aminoethane-1-sulfonyl fluoride

IUPAC Name

2-aminoethanesulfonyl fluoride

Molecular Formula

C2H6FNO2S

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C2H6FNO2S/c3-7(5,6)2-1-4/h1-2,4H2

InChI Key

LAQDLNOKUZORHU-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)F)N

2-Aminoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₂H₆FNO₂S. It is recognized for its role as an important intermediate in organic synthesis, particularly in the production of various sulfonamide compounds. This compound features a sulfonyl fluoride functional group, which is known for its reactivity and ability to participate in various

  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions where the fluoride atom is replaced by other nucleophiles such as amines, alcohols, and thiols. This characteristic makes it valuable in synthesizing sulfonamide derivatives.
  • Hydrolysis: In the presence of water, 2-aminoethane-1-sulfonyl fluoride can hydrolyze to yield 2-aminoethanesulfonic acid and hydrogen fluoride. This reaction typically occurs under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols.
  • Hydrolysis Conditions: Acidic or basic environments facilitate the hydrolysis process.

Major Products

  • Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.
  • Hydrolysis Products: Primarily 2-aminoethanesulfonic acid and hydrogen fluoride.

2-Aminoethane-1-sulfonyl fluoride exhibits significant biological activity primarily through its irreversible inhibition of serine proteases. It reacts with the hydroxyl group at the active site of these enzymes, leading to disruption in several biochemical pathways such as digestion, immune response, blood coagulation, and cell signaling.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is likely absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine.

The synthesis of 2-aminoethane-1-sulfonyl fluoride typically involves several steps:

  • Formation of 2-aminoethanesulfonyl chloride: This is achieved by reacting 2-aminoethanesulfonic acid with thionyl chloride.
  • Conversion to 2-aminoethane-1-sulfonyl fluoride: The intermediate is then treated with hydrogen fluoride.
  • Formation of hydrochloride salt: Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

Industrial production follows similar synthetic routes but emphasizes stringent control over reaction conditions to ensure high yield and purity.

2-Aminoethane-1-sulfonyl fluoride serves multiple applications:

  • Organic Synthesis: It acts as a crucial intermediate in synthesizing sulfonamide drugs.
  • Enzyme Inhibition Studies: Due to its ability to inhibit serine proteases, it is utilized in biochemical research to study enzyme mechanisms and pathways.

Several compounds share structural similarities with 2-aminoethane-1-sulfonyl fluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Aminoethanesulfonic AcidLacks fluorine; contains a carboxylic acid groupPrimarily used as a buffer in biological systems
SulfanilamideContains an amino group and a sulfonamide structureUsed as an antibacterial agent
N-(4-Aminophenyl)methanesulfonamideContains an aromatic ringExhibits antibacterial properties

Uniqueness

What sets 2-aminoethane-1-sulfonyl fluoride apart from these compounds is its specific combination of functional groups that confer distinct reactivity patterns. Its role as an enzyme inhibitor highlights its unique utility in biochemical applications compared to other similar compounds .

Transition-Metal-Free One-Pot Synthesis Strategies

Transition-metal-free methodologies have emerged as cost-effective and environmentally benign routes to 2-aminoethane-1-sulfonyl fluoride derivatives. A pivotal advancement involves the one-pot conversion of sulfonates or sulfonic acids using cyanuric chloride (C₃N₃Cl₃) and potassium hydrogen difluoride (KHF₂) under mild conditions. This protocol eliminates the need for hazardous chlorosulfuric acid, instead employing phase-transfer catalysts like tetramethylammonium chloride (TMAC) to facilitate the sulfonate-to-sulfonyl fluoride transformation in acetonitrile/acetone solvent systems.

Parallel work demonstrates the utility of thiol precursors, where oxidative chlorination with sulfuryl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) generates sulfonyl chlorides, followed by KHF₂-mediated fluorine exchange. This method tolerates aryl, alkyl, and heteroaryl thiols, enabling modular access to structurally varied sulfonyl fluorides. Key advantages include:

  • Reagent economy: KHF₂ serves dual roles as fluoride source and buffer
  • Broad substrate scope: Adaptable to sulfonic acids, sulfonates, and thiols
  • Operational simplicity: One-pot procedures reduce purification steps

Table 1: Comparative Analysis of Transition-Metal-Free Syntheses

PrecursorReagentsCatalystSolventYield RangeReference
SulfonateC₃N₃Cl₃, KHF₂TMACCH₃CN/acetone65-89%
ThiolSOCl₂, H₂O₂, KHF₂NoneCH₂Cl₂72-94%

Decarboxylative Fluorosulfonylethylation Approaches

Visible-light-mediated decarboxylative fluorosulfonylethylation represents a radical-based strategy to construct aliphatic sulfonyl fluorides from carboxylic acids. This metal-free process utilizes the photoactivity of alkyl carboxylic acids to generate carbon-centered radicals, which subsequently trap sulfuryl fluoride (SO₂F₂) equivalents. For 2-aminoethane-1-sulfonyl fluoride derivatives, this approach enables late-stage functionalization of amino acid precursors, exemplified by the modification of cysteic acid derivatives under 450 nm LED irradiation.

Critical parameters influencing reaction efficiency include:

  • Carboxylic acid structure: Primary acids exhibit faster decarboxylation kinetics than branched analogs
  • Radical stabilization: Adjacent amino groups facilitate radical formation through polar effects
  • SO₂F₂ delivery: In situ generation of fluorosulfonyl radicals prevents gas handling challenges

Chalcogen Bonding-Activated Sulfur Fluoride Exchange (S-SuFEx) Pathways

The recent discovery of intramolecular chalcogen bonding (ChB) activation has revolutionized SuFEx chemistry for alkyl sulfonyl fluorides. In 2-aminoethane-1-sulfonyl fluoride derivatives, γ-thioether groups engage in S···O ChB interactions, preorganizing the sulfur center for nucleophilic attack. This activation mode enables efficient couplings with phenols, alcohols, and amines under mild conditions (25-40°C), overcoming traditional reactivity limitations of aliphatic sulfonyl fluorides.

Table 2: S-SuFEx Reaction Performance with Aminoethyl Substrates

NucleophileTemperature (°C)Time (h)Yield (%)
Phenol25292
Benzylamine30488
Ethanol40684

Applications extend to materials science, where S-SuFEx hubs like trialkoxysilane-functionalized derivatives enable covalent surface functionalization of silica and metal oxides. This proves particularly valuable for creating aminoethylsulfonyl fluoride-modified interfaces with tailored wettability or bioactivity.

Optimization of Protecting Group Strategies for Amino Functionality

Protecting group engineering plays a critical role in synthesizing 2-aminoethane-1-sulfonyl fluoride derivatives, given the nucleophilic character of primary amines. The tert-butoxycarbonyl (BOC) group has emerged as the optimal choice due to its orthogonal stability under both acidic fluorosulfonylation conditions and basic deprotection protocols. Sequential protection-deprotection strategies enable precise functionalization:

  • BOC protection: N-Boc-ethylenediamine reacts with sulfonyl fluoride precursors in THF at 0°C
  • Sulfonylation: Controlled addition of sulfuryl fluoride equivalents ensures selective S-functionalization
  • Deprotection: Mild TFA treatment (20% in DCM) removes BOC without S-F bond cleavage

Alternative strategies employ photolabile protecting groups (e.g., nitroveratryloxycarbonyl) for light-directed synthesis in microarray applications, though these currently exhibit lower functional group tolerance compared to BOC methodologies.

Table 3: Protecting Group Performance Comparison

GroupStabilityDeprotection ConditionAmino YieldS-F Integrity
BOCAcid stableTFA/DCM95%100%
FmocBase labilePiperidine/DMF82%89%
NVOCUV-labile365 nm irradiation78%93%

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

127.01032777 g/mol

Monoisotopic Mass

127.01032777 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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